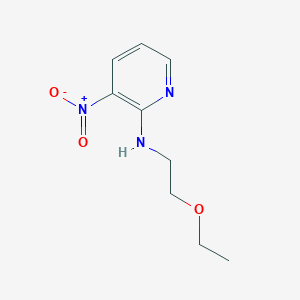

N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-ethoxyethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-15-7-6-11-9-8(12(13)14)4-3-5-10-9/h3-5H,2,6-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVUIPAFSAUNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Ethoxyethyl 3 Nitropyridin 2 Amine and Analogues

Direct Synthetic Routes to the Target Compound

The primary approaches to synthesizing N-(2-Ethoxyethyl)-3-nitropyridin-2-amine involve a two-step sequence: the introduction of a nitro group onto a pyridine (B92270) ring, followed by the installation of the N-(2-ethoxyethyl)amino side chain. The order of these steps can vary, but typically involves the nitration of a pre-functionalized pyridine or the amination of a pre-nitrated pyridine derivative.

Strategies for Nitration of Pyridin-2-amine Derivatives

The introduction of a nitro group at the C3 position of a 2-aminopyridine (B139424) scaffold is a critical step in the synthesis of the target compound. This electrophilic aromatic substitution is challenging due to the pyridine ring's inherent electron deficiency, which is further complicated by the directing effects of the amino group and the acidic conditions of nitration that lead to the formation of a deactivating pyridinium (B92312) ion.

The nitration of 2-aminopyridine typically yields a mixture of regioisomers, primarily 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. The amino group at the C2 position directs electrophiles to the ortho (C3) and para (C5) positions. However, the distribution of these products is heavily influenced by the reaction conditions. sapub.org

In strongly acidic media, the pyridine nitrogen is protonated, forming a pyridinium ion. This deactivates the ring towards electrophilic attack. The amino group can also be protonated, further complicating the electronic effects. Despite the deactivation, the amino group's directing influence persists, leading to substitution at the C3 and C5 positions. sapub.org A recent method has demonstrated the selective C3–H nitration of 2-aminopyridines by employing an N-sulfonyl group as a directing group, which facilitates ortho-nitration. rsc.org This approach offers a pathway to C3 nitrated 2-sulfanilamidopyridine derivatives, which can be precursors to the desired aminopyridine. rsc.org

Another strategy involves the nitration of pyridine itself to form 3-nitropyridine (B142982), which can then be functionalized. This is often achieved by reacting pyridine with dinitrogen pentoxide, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no

The outcome of the nitration of 2-aminopyridine is highly dependent on the reaction conditions, including temperature, acid concentration, and the specific nitrating agent used.

Under kinetic control (lower temperatures, below 40°C), the reaction often favors the formation of 2-nitraminopyridine, where the nitro group attaches to the exocyclic amino nitrogen. sapub.org At higher temperatures (above 40-50°C), this intermediate can rearrange intermolecularly in strong acid to yield the ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. sapub.org The thermodynamically favored product is typically the 5-nitro isomer, often formed in a much higher ratio (e.g., 9:1) compared to the 3-nitro isomer. sapub.org

Different nitrating agents can also influence the product distribution. While a mixture of nitric acid and sulfuric acid is common, other reagents have been explored to improve regioselectivity and yield. researchgate.netnbinno.com

Table 1: Influence of Reaction Conditions on 2-Aminopyridine Nitration

| Condition | Reagent(s) | Primary Product(s) | Key Observations |

|---|---|---|---|

| Low Temperature (<40°C) | H₂SO₄/HNO₃ | 2-Nitraminopyridine | Kinetically controlled product. sapub.org |

| High Temperature (>50°C) | H₂SO₄/HNO₃ | 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine | Thermodynamically controlled; rearrangement of 2-nitraminopyridine occurs. sapub.org |

| N-Sulfonyl directing group | tert-Butyl nitrite | C3-nitrated 2-sulfanilamidopyridine | Provides high regioselectivity for the C3 position. rsc.org |

Amine Functionalization of Nitropyridine Systems

Once a suitably nitrated pyridine ring is obtained, the final step is the introduction of the N-(2-ethoxyethyl)amino group. This is typically achieved through nucleophilic aromatic substitution on a halogenated nitropyridine.

Nucleophilic aromatic substitution (SNAr) is a highly effective method for forming the C-N bond in the target molecule. This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. For the synthesis of this compound, a common precursor is 2-chloro-3-nitropyridine (B167233) or 2-fluoro-3-nitropyridine.

The electron-withdrawing nitro group at the C3 position activates the C2 position for nucleophilic attack by an amine, such as 2-ethoxyethylamine (B85609). The reaction proceeds via a Meisenheimer complex intermediate. The use of 3-fluoro-2-nitropyridine (B1302947) is particularly advantageous as fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which favors the initial nucleophilic attack. thieme-connect.com This method has been shown to be robust for synthesizing a range of 3-substituted-2-aminopyridines with various aliphatic amines and nitrogen heterocycles. thieme-connect.com

It is important to control the reaction conditions to avoid side reactions. For instance, with substrates like 3-chloro-2-nitropyridine (B1348776) or 3-bromo-2-nitropyridine, nonselective displacement of both the halogen and the nitro group, as well as nitro group migration, has been observed, leading to poor yields of the desired product. thieme-connect.com

Table 2: Examples of SNAr for Synthesis of Substituted 2-Amino-3-nitropyridines

| Substrate | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-2-nitropyridine | Morpholine | 3-Morpholino-2-nitropyridine | 82% | thieme-connect.com |

| 3-Fluoro-2-nitropyridine | Piperidine | 2-Nitro-3-(piperidin-1-yl)pyridine | 85% | thieme-connect.com |

| 3-Fluoro-2-nitropyridine | Pyrrolidine | 2-Nitro-3-(pyrrolidin-1-yl)pyridine | 80% | thieme-connect.com |

Reductive amination is a powerful method for forming C-N bonds, which typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by reduction. In the context of synthesizing the target compound or its analogues, this would likely involve a precursor such as 3-nitropyridin-2-one. However, this route is less commonly reported in the literature for this specific class of compounds compared to the direct SNAr approach.

The more prevalent methods for introducing an amino group onto a nitropyridine ring involve direct amination techniques. For example, vicarious nucleophilic substitution (VNS) allows for the introduction of an amino group onto electron-deficient rings like 3-nitropyridine using reagents such as hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798). rsc.org These reactions typically introduce the amino group at a position para to the nitro group. ntnu.norsc.org While not a direct route to the 2-amino substitution pattern from 3-nitropyridine itself, these advanced amination methods highlight the diverse strategies available for functionalizing nitropyridine systems.

Introduction of the Ethoxyethyl Moiety

The incorporation of the 2-ethoxyethyl side chain onto the 2-amino position of the 3-nitropyridine scaffold is a critical step in the synthesis of the title compound. This transformation is typically accomplished through nucleophilic substitution reactions, where the amino group of 3-nitropyridin-2-amine acts as a nucleophile, attacking an electrophilic ethoxyethyl source.

Alkylation Strategies for N-Substitution

Direct N-alkylation of 2-amino-3-nitropyridine with an appropriate 2-ethoxyethyl halide, such as 2-bromoethyl ethyl ether or 2-chloroethoxyethane, represents a common and straightforward approach. This reaction is generally carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the displacement of the halide leaving group.

The choice of base and solvent is crucial for the success of the alkylation reaction. Strong bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation of the amine. Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the reactants and facilitate the reaction. The reaction temperature can be varied to control the rate of reaction, with milder conditions often preferred to minimize the formation of side products.

For instance, a general procedure involves the slow addition of a solution of 2-amino-3-nitropyridine to a suspension of sodium hydride in an appropriate solvent, followed by the addition of the 2-ethoxyethyl halide. The reaction mixture is then stirred, often at room temperature or with gentle heating, until the starting material is consumed. Work-up typically involves quenching the reaction with water and extracting the product into an organic solvent.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 2-Amino-3-nitropyridine | 2-Bromoethyl ethyl ether | NaH | DMF | Room Temp. to 50 °C | This compound |

| 2-Amino-3-nitropyridine | 2-Chloroethoxyethane | K₂CO₃ | Acetonitrile (B52724) | Reflux | This compound |

It is important to note that the alkylation of aminopyridines can sometimes lead to a mixture of mono- and di-alkylated products. The electronic nature of the pyridine ring, influenced by the nitro group, and the steric hindrance around the amino group can affect the selectivity of the reaction.

Coupling Reactions Incorporating Ethoxyethyl Precursors

While direct alkylation is a primary method, coupling reactions can also be employed to form the C-N bond between the pyridine core and the ethoxyethyl moiety. These reactions often involve transition metal catalysts, such as palladium or copper, to facilitate the coupling of an amine with a suitable precursor.

For example, a Buchwald-Hartwig amination could potentially be used, coupling 2-amino-3-nitropyridine with a 2-ethoxyethyl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method can offer advantages in terms of reaction conditions and substrate scope.

Another approach could involve the reductive amination of 2-ethoxyacetaldehyde with 2-amino-3-nitropyridine. This two-step, one-pot process would first involve the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).

Synthesis of Key Precursors and Related Nitropyridine Amines

The availability of high-purity 2-amino-3-nitropyridine and its derivatives is fundamental to the successful synthesis of the target compound. Several synthetic routes have been developed for the preparation of these essential building blocks.

Preparation of 2-Amino-3-nitropyridine Building Blocks

The direct nitration of 2-aminopyridine is a common method for the synthesis of 2-amino-3-nitropyridine. semanticscholar.org This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the 3-nitro isomer over the 5-nitro isomer, which is often a significant byproduct. semanticscholar.org The separation of these isomers can be challenging and may require techniques such as fractional crystallization or chromatography. semanticscholar.org

An alternative and often more selective method involves a multi-step sequence starting from 2-aminopyridine. This approach entails first protecting the 5-position of the pyridine ring by halogenation, typically bromination. orgsyn.org The resulting 2-amino-5-bromopyridine (B118841) is then nitrated, which directs the nitro group to the 3-position due to the blocking of the 5-position. Finally, the bromine atom is removed through a reduction reaction, for instance, using catalytic hydrogenation, to yield the desired 2-amino-3-nitropyridine. orgsyn.org This method, although longer, can provide higher yields of the pure 3-nitro isomer.

| Starting Material | Reagents | Key Steps | Product |

| 2-Aminopyridine | HNO₃, H₂SO₄ | Direct Nitration | 2-Amino-3-nitropyridine (and 5-nitro isomer) |

| 2-Aminopyridine | 1. Br₂, Acetic Acid2. HNO₃, H₂SO₄3. H₂, Pd/C | Halogenation, Nitration, Dehalogenation | 2-Amino-3-nitropyridine |

Synthetic Pathways for Substituted Nitropyridines as Intermediates

The synthesis of various substituted nitropyridines serves as a versatile platform for creating a library of this compound analogs. By introducing different substituents onto the pyridine ring of the 2-amino-3-nitropyridine precursor, a range of derivatives can be accessed.

For example, starting from substituted 2-chloropyridines, the amino group can be introduced at the 2-position via nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent. Subsequent nitration can then yield the corresponding substituted 2-amino-3-nitropyridine. The position of the nitro group will be directed by the existing substituent on the pyridine ring.

Furthermore, functional group interconversions on the pyridine ring of a pre-formed 2-amino-3-nitropyridine can also be employed. For instance, a halogen substituent on the ring can be used as a handle for cross-coupling reactions to introduce a variety of other functional groups.

Optimization and Refinement of Synthetic Pathways

For the N-alkylation step, a key focus is on maximizing the yield of the desired mono-alkylated product while minimizing the formation of the di-alkylated byproduct. This can be achieved by carefully controlling the stoichiometry of the reactants, the choice of the base, the reaction temperature, and the reaction time. A screening of different bases, ranging from strong inorganic bases like NaH to milder organic bases like triethylamine (B128534) or potassium carbonate, can be performed to identify the optimal conditions. Similarly, a variety of solvents with different polarities and boiling points can be tested.

The purification of the final product is another critical aspect. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are often employed to separate the desired product from unreacted starting materials and byproducts. The choice of the eluent system is optimized to achieve the best separation. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure this compound.

An analysis of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for monitoring the consumption of starting materials and the formation of products, thereby allowing for the determination of the optimal reaction time.

| Parameter | Variations | Goal |

| Base | NaH, K₂CO₃, Cs₂CO₃, Triethylamine | Maximize mono-alkylation, minimize di-alkylation |

| Solvent | DMF, THF, Acetonitrile, Dichloromethane | Improve solubility and reaction rate |

| Temperature | 0 °C to Reflux | Control reaction rate and selectivity |

| Stoichiometry | Molar ratio of amine to alkylating agent | Minimize excess reactants and side products |

| Purification | Column Chromatography, Recrystallization | Achieve high purity of the final product |

By systematically refining these parameters, a robust and efficient synthetic pathway for this compound and its analogs can be established.

Yield Enhancement and Process Intensification Strategies

Optimizing the yield and efficiency of the synthesis of this compound and its analogues is a critical aspect of its production. Several strategies can be employed to enhance the reaction yield and intensify the process, moving from traditional batch processing to more efficient and sustainable methods.

Yield Enhancement:

Key parameters that influence the yield of the SNAr reaction include the choice of solvent, base, reaction temperature, and the nature of the leaving group on the pyridine ring.

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are often employed as they can effectively solvate the reactants and facilitate the charge separation in the transition state of the SNAr mechanism.

Base: The choice of base is critical to neutralize the acid byproduct. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). The strength and steric hindrance of the base can impact the reaction rate and selectivity.

Temperature Control: The reaction temperature is a crucial factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Optimization studies are necessary to find the ideal temperature that balances reaction kinetics and product purity.

Leaving Group Effect: The nature of the leaving group on the pyridine ring significantly affects the reaction rate. Fluorine is generally the best leaving group in SNAr reactions on aromatic rings due to its high electronegativity, which strongly activates the ring towards nucleophilic attack. Chlorine and bromine are also effective leaving groups.

The following interactive table illustrates the hypothetical effect of different reaction parameters on the yield of a typical SNAr reaction for the synthesis of an N-substituted-3-nitropyridin-2-amine.

| Entry | Leaving Group | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Cl | TEA | MeCN | 80 | 12 | 75 |

| 2 | F | TEA | MeCN | 80 | 8 | 92 |

| 3 | Cl | K2CO3 | DMF | 100 | 10 | 82 |

| 4 | F | K2CO3 | DMF | 100 | 6 | 95 |

| 5 | Cl | DIPEA | DMSO | 90 | 14 | 78 |

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved through:

Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems offers several advantages. Microreactors or packed-bed reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and leading to higher yields and purity. The enhanced safety profile of flow reactors also permits the use of more extreme reaction conditions (higher temperatures and pressures) that might be hazardous in large batch vessels.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to shorter reaction times and improved yields compared to conventional heating methods. This is attributed to efficient and uniform heating of the reaction mixture.

Chromatographic and Non-Chromatographic Purification Techniques

Following the synthesis, the crude product mixture containing this compound, unreacted starting materials, byproducts, and the base must be purified to obtain the compound in high purity. Both chromatographic and non-chromatographic methods are employed for this purpose.

Chromatographic Purification:

Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. For this compound, a silica gel stationary phase is typically used. The mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Non-Chromatographic Purification:

Liquid-Liquid Extraction: This is a fundamental work-up procedure to remove inorganic salts and water-soluble impurities. The crude reaction mixture is typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with an aqueous solution. An acidic wash (e.g., dilute HCl) can be used to remove any residual basic starting materials or catalysts. This is followed by a wash with a basic solution (e.g., saturated NaHCO3) to neutralize any remaining acid and a final wash with brine to remove excess water.

Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective purification method. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The choice of solvent is critical for successful crystallization.

The following interactive table provides a hypothetical comparison of the purity of this compound obtained through different purification techniques.

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Flash Column Chromatography | 75 | >98 | 85 |

| Liquid-Liquid Extraction | 75 | 85 | 95 |

| Crystallization | 85 | >99 | 90 |

| Extraction followed by Crystallization | 75 | >99.5 | 88 |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers significant insights into the functional groups and bonding arrangements within the molecule.

FT-IR spectroscopy of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine presents a spectrum rich with characteristic absorption bands that correspond to the molecule's various functional groups. The N-H stretching vibration of the secondary amine is typically observed in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent features, generally found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

The aliphatic C-H stretching vibrations from the ethoxyethyl side chain are anticipated in the 2850-2960 cm⁻¹ range. The C-O-C stretching of the ether linkage would likely produce a strong absorption band around 1100-1120 cm⁻¹. Furthermore, the C=C and C=N stretching vibrations within the pyridine ring are expected to be observed in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3350-3450 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| C-O-C (Ether) | Stretching | 1100-1120 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 |

Raman spectroscopy provides complementary information to FT-IR analysis. The symmetric stretching of the nitro group, which is a strong band in the Raman spectrum, is expected around 1350 cm⁻¹. The breathing mode of the pyridine ring typically gives a strong Raman signal in the 990-1030 cm⁻¹ range. Aromatic C-H stretching vibrations also appear in the 3000-3100 cm⁻¹ region, similar to the FT-IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| Pyridine Ring | Ring Breathing | 990-1030 |

| C-H (Aromatic) | Stretching | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The proton NMR spectrum of this compound shows distinct signals for each type of proton. The protons on the pyridine ring are expected to be in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitro group. The proton at position 6 (H-6) would likely appear as a doublet of doublets around 8.20 ppm. The proton at position 4 (H-4) is expected to be a doublet of doublets around 8.00 ppm, and the proton at position 5 (H-5) would likely be a triplet around 7.10 ppm.

The protons of the ethoxyethyl side chain would appear more upfield. The methylene (B1212753) protons adjacent to the amine nitrogen (-NH-CH₂ -) are expected to resonate around 3.60 ppm as a triplet. The methylene protons of the ethoxy group (-O-CH₂ -CH₃) would likely appear as a quartet around 3.50 ppm, and the adjacent methylene protons (-NH-CH₂-CH₂ -O-) as a triplet around 3.70 ppm. The terminal methyl protons (-O-CH₂-CH₃ ) are expected to be the most upfield, appearing as a triplet around 1.20 ppm. The amine proton (NH) would likely show a broad signal.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | ~8.20 | dd |

| H-4 (Pyridine) | ~8.00 | dd |

| H-5 (Pyridine) | ~7.10 | t |

| -NH-CH₂ - | ~3.60 | t |

| -O-CH₂ -CH₃ | ~3.50 | q |

| -NH-CH₂-CH₂ -O- | ~3.70 | t |

| -O-CH₂-CH₃ | ~1.20 | t |

| NH | broad | s |

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region. Due to the strong electron-withdrawing nature of the nitro group, the carbon to which it is attached (C-3) would be significantly deshielded, with an expected chemical shift around 150 ppm. The carbon bearing the amino group (C-2) would also be downfield, likely around 158 ppm. The other pyridine carbons (C-4, C-5, C-6) are expected to resonate in the range of 115-140 ppm.

For the ethoxyethyl side chain, the carbon atoms are expected in the aliphatic region. The methylene carbon adjacent to the amine (-NH-CH₂ -) would likely be around 42 ppm. The methylene carbon adjacent to the ether oxygen (-NH-CH₂-CH₂ -O-) is expected around 70 ppm. The methylene carbon of the ethoxy group (-O-CH₂ -CH₃) would be around 66 ppm, and the terminal methyl carbon (-O-CH₂-CH₃ ) would be the most shielded, with an expected chemical shift around 15 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~158 |

| C-3 (Pyridine) | ~150 |

| C-4, C-5, C-6 (Pyridine) | 115-140 |

| -NH-CH₂ - | ~42 |

| -NH-CH₂-CH₂ -O- | ~70 |

| -O-CH₂ -CH₃ | ~66 |

| -O-CH₂-CH₃ | ~15 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments of this compound.

A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the pyridine ring (H-4 with H-5, and H-5 with H-6) and within the ethoxyethyl side chain (e.g., -NH-CH₂- with -CH₂-O-, and -O-CH₂- with -CH₃).

An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the pyridine ring and the side chain to their respective carbon atoms.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the ethoxyethyl side chain and the pyridine ring, for instance, by observing a correlation from the -NH-CH₂ - protons to the C-2 carbon of the pyridine ring.

Based on the available search results, specific experimental data from X-ray crystallography and high-resolution mass spectrometry for the compound this compound is not publicly available. The search results provided information on related but distinct compounds such as 2-amino-3-nitropyridine (B1266227) and other derivatives, but not the specific data required to construct the detailed article as per the user's stringent outline.

Therefore, it is not possible to generate the requested article with the specified detailed research findings, data tables, and in-depth analysis for this compound. An article on a different, well-characterized compound for which this data is available could be produced, but not for the subject of the original request.

Computational Chemistry and Theoretical Studies of N 2 Ethoxyethyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculation Methodologies

The foundation of computational studies on N-(2-Ethoxyethyl)-3-nitropyridin-2-amine lies in quantum chemical methods that solve the Schrödinger equation for the molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a popular and versatile tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. mdpi.com For a molecule like this compound, DFT calculations are instrumental in predicting a wide array of properties.

DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), are employed to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies. najah.eduresearchgate.net These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. najah.eduresearchgate.net This information is vital for understanding the molecule's reactivity and electronic transitions. Furthermore, DFT is used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model. najah.eduresearchgate.net

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory of the second order (MP2) can provide a higher level of accuracy for certain properties, particularly those involving electron correlation. najah.eduresearchgate.net

For this compound, MP2 calculations, often with a basis set such as 6-311++G(d,p), would be valuable for obtaining a more refined understanding of its electronic structure and geometry. najah.eduresearchgate.net These calculations are particularly useful for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a significant role in determining the molecule's conformational preferences. By comparing the results from both DFT and MP2 methods, researchers can gain a more comprehensive and reliable picture of the molecule's properties. najah.eduresearchgate.net

Geometrical Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods are essential for exploring the conformational landscape of this compound to identify its most stable structures.

Geometrical optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would involve systematically exploring the different possible conformations arising from the rotation around its single bonds, particularly within the 2-ethoxyethyl side chain.

By performing these calculations, it is possible to identify the various rotational isomers (rotamers) and their relative energies. This allows for the determination of the most stable, or equilibrium, geometry of the molecule. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, can then be obtained. While specific experimental data for the title compound is not available, a similar study on 2-amino-3-nitropyridine (B1266227) using DFT and MP2 methods provided detailed geometrical parameters. najah.eduresearchgate.net

Illustrative Data Table of Optimized Geometrical Parameters (Based on Analogous Compounds)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Calculated Value (MP2) |

|---|---|---|---|

| Bond Length (Å) | C2-N(amino) | 1.36 | 1.35 |

| Bond Length (Å) | C3-N(nitro) | 1.45 | 1.44 |

| Bond Angle (°) | C2-C3-N(nitro) | 120.5 | 120.3 |

Note: The values in this table are for illustrative purposes and are based on calculations for the related compound 2-amino-3-nitropyridine. They serve to demonstrate the type of data generated in such a study.

The structure of this compound features several groups capable of forming intramolecular hydrogen bonds, which can significantly influence its conformation and properties. A likely intramolecular hydrogen bond could form between the hydrogen atom of the amino group (-NH) and an oxygen atom of the adjacent nitro group (-NO2). nih.gov Another possibility is an interaction between the amino hydrogen and the nitrogen atom of the pyridine (B92270) ring. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be employed to investigate these interactions in detail. najah.eduresearchgate.net NBO analysis provides information about the strength and nature of the hydrogen bonds by examining the delocalization of electron density between the donor and acceptor orbitals. The presence of such bonds can lead to the formation of quasi-cyclic structures, which can enhance the molecule's stability. In a related compound, 4-Methyl-3-nitropyridin-2-amine, an intramolecular N—H⋯O hydrogen bond was observed. nih.gov

Electronic Structure Analysis

Understanding the electronic structure of this compound is fundamental to predicting its reactivity, spectroscopic behavior, and potential applications.

The electronic properties are primarily dictated by the arrangement of its molecular orbitals, particularly the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. najah.eduresearchgate.net A smaller energy gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino and ethoxyethyl groups and the electron-withdrawing nitro group on the pyridine ring is expected to lead to a significant intramolecular charge transfer character. najah.edu This charge transfer can be visualized through the plots of the HOMO and LUMO electron densities. Typically, in such substituted pyridines, the HOMO is localized on the electron-rich parts of the molecule (amino group and pyridine ring), while the LUMO is concentrated on the electron-deficient nitro group.

Illustrative Data Table of Calculated Electronic Properties (Based on Analogous Compounds)

| Property | Calculated Value (DFT/B3LYP) |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.8 |

| HOMO-LUMO Gap (eV) | 3.7 |

Note: The values in this table are for illustrative purposes and are based on calculations for the related compound 2-amino-3-nitropyridine. They serve to demonstrate the type of data generated in such a study.

Reaction Mechanisms and Reactivity Profile of N 2 Ethoxyethyl 3 Nitropyridin 2 Amine

Mechanistic Investigations of Nitration Processes in Pyridine (B92270) Systems

The introduction of a nitro group onto a pyridine ring, a critical step in the synthesis of compounds like N-(2-Ethoxyethyl)-3-nitropyridin-2-amine, is not a straightforward electrophilic aromatic substitution. researchgate.net The inherent electron-deficient nature of the pyridine ring, coupled with its protonation in strong acidic media to form a highly deactivated pyridinium (B92312) cation, makes traditional nitration methods using nitric and sulfuric acids largely ineffective, resulting in very low yields. researchgate.netrsc.orgrsc.org Consequently, alternative pathways have been developed and studied.

Modern computational studies, using Molecular Electron Density Theory (MEDT), have investigated the electrophilic aromatic substitution (EAS) reaction of pyridine with the nitronium ion (NO2+). rsc.org These studies indicate that while the activation Gibbs free energy for the reaction is low, the strongly acidic medium required for the generation of nitronium ions leads to the complete conversion of pyridine into the strongly deactivated protonated species. rsc.orgrsc.org This deactivation effectively prevents the EAS nitration from occurring in an experimental setting. rsc.org

A more successful method for the nitration of pyridines involves the use of dinitrogen pentoxide (N2O5). rsc.org In this process, the reaction between pyridine and N2O5 in an organic solvent or liquid SO2 does not proceed via direct attack on the ring. rsc.org Instead, it leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgntnu.no This key intermediate is the precursor to the final nitrated pyridine product. ntnu.no

Formation of the Intermediate : Pyridine reacts with dinitrogen pentoxide to yield the N-nitropyridinium salt. rsc.org

Nucleophilic Attack and Rearrangement : The subsequent reaction of this salt with an aqueous solution of sodium bisulfite (NaHSO3) or sulfur dioxide is crucial. researchgate.net This step involves the formation of transient dihydropyridine (B1217469) species that facilitate the transfer of the nitro group from the nitrogen atom to the carbon skeleton of the ring. rsc.org

The transformation of the N-nitropyridinium intermediate into 3-nitropyridine (B142982) is a subject of detailed mechanistic study. ntnu.no Upon reaction with bisulfite, the N-nitropyridinium cation is attacked by the nucleophile at the 2- or 4-position, forming transient species such as N-nitro-1,2-dihydropyridine-2-sulfonic acid and N-nitro-1,4-dihydropyridine-4-sulfonic acid. rsc.orgntnu.no

Two primary mechanisms have been proposed for the migration of the nitro group from the nitrogen to the C-3 position:

Migration via a Solvent-Caged Nitronium Ion : This pathway involves the heterolytic cleavage of the N-NO2 bond to form a nitronium ion and a dihydropyridine, which remain trapped in a solvent cage and subsequently react. rsc.org

Sigmatropic Shift : This mechanism proposes a concerted, intramolecular rearrangement. rsc.org The nitro group migrates from the nitrogen atom to the C-3 position via a rsc.orgntnu.no sigmatropic shift. researchgate.netntnu.norsc.org

Evidence from the nitration of substituted pyridines, such as dimethylpyridines, lends stronger support to the rsc.orgntnu.no sigmatropic shift mechanism. rsc.orgrsc.org This pathway better explains the observed regioselectivity of the reaction. rsc.org The process involves the formation of a tetrahydro intermediate, which then eliminates two bisulfite ions to yield the aromatic 3-nitropyridine. ntnu.no

| Intermediate Species in Pyridine Nitration with N2O5/NaHSO3 | Role in Mechanism |

| N-nitropyridinium nitrate | Initial product of pyridine and N2O5 reaction. rsc.org |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid | Transient species formed by nucleophilic attack of bisulfite. rsc.org |

| N-nitro-1,4-dihydropyridine-4-sulfonic acid | Alternative transient species from bisulfite attack. rsc.org |

| 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid | A further intermediate that leads to the final product. rsc.org |

Nucleophilic Substitution Reactions at the Pyridine Core

The presence of a nitro group significantly alters the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution, a key reaction for introducing substituents like the ethoxyethyl amino group.

The synthesis of this compound from a precursor like 2-chloro-3-nitropyridine (B167233) involves the nucleophilic substitution of the chlorine atom by 2-ethoxyethylamine (B85609). In such reactions, the amine acts as the nucleophile. mnstate.edu The nitro group at the 3-position strongly activates the adjacent C-2 and C-4 positions towards nucleophilic attack.

Studies on related 3-nitropyridine systems demonstrate high regioselectivity in amination reactions. ntnu.no For instance, the vicarious nucleophilic substitution (VNS) of 3-nitropyridines using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) selectively yields amination at the position para to the nitro group (the 6-position). ntnu.norsc.org Similarly, oxidative amination of 3-nitropyridine with ammonia (B1221849) in the presence of potassium permanganate (B83412) selectively forms 2-amino-5-nitropyridine. ntnu.no This high degree of regioselectivity is a common feature in the functionalization of nitropyridines. In some systems, unexpected nitro-group migration has also been observed during nucleophilic substitution with amines, particularly in polar aprotic solvents. clockss.org

The reactivity of the this compound core is dictated by the combined electronic influence of its substituents. nih.gov

Nitro Group (-NO2) : As a powerful electron-withdrawing group (EWG), the nitro group deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov It particularly enhances the electrophilicity of the carbon atoms at the ortho (C-2, C-4) and para (C-6) positions relative to itself.

In this compound, the C-4 and C-6 positions are activated towards nucleophilic attack by the C-3 nitro group. The C-5 position is activated towards electrophilic attack by the C-2 amino group. The interplay of these effects determines the site of further functionalization. The electron-withdrawing nature of the nitro group also reduces the basicity of the pyridine ring nitrogen. evitachem.com

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO2) | 3 | Electron-withdrawing (EWG) | Activates C-2, C-4, C-6 for nucleophilic attack; Deactivates ring for electrophilic attack. nih.gov |

| Ethoxyethyl amino | 2 | Electron-donating (EDG) | Activates C-3, C-5 for electrophilic attack; Increases electron density on the ring. pearson.com |

Functional Group Transformations of the Compound

The functional groups present in this compound allow for a variety of subsequent chemical transformations.

The most prominent reaction is the reduction of the nitro group. This transformation is a common strategy in the synthesis of more complex heterocyclic structures, as the resulting amino group is a versatile synthetic handle. msu.edu The reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which fundamentally alters the ring's reactivity, making it much more susceptible to electrophilic substitution. msu.edu

The secondary amine of the ethoxyethyl amino group can also undergo typical amine reactions. For instance, it can participate in condensation reactions with aldehydes or ketones. evitachem.com Furthermore, acylation with acid chlorides can form amides, a reaction that requires a base to neutralize the HCl byproduct. mnstate.edu The presence of the nitro group can also facilitate cyclization reactions, where the amino group or a derivative thereof acts as an internal nucleophile. For example, derivatives of 2-(5-nitropyrid-2-yl)-3-amino-isoxazol-5(2H)-ones have been shown to rearrange into imidazo[1,2-a]pyridines. nih.gov

Reduction of the Nitro Group to an Amine Functionality

The conversion of the nitro group to a primary amine is a fundamental transformation in the synthesis of many heterocyclic compounds, as the resulting amino group serves as a versatile precursor for further derivatization. jsynthchem.com This reduction fundamentally alters the electronic properties of the pyridine ring, changing the nitro group from a strong meta-directing deactivator to a potent ortho-, para-directing activator. masterorganicchemistry.com A variety of reagents and catalytic systems can accomplish this transformation, with the choice often depending on the desired selectivity and tolerance of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro groups, which are applicable to this compound, include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst.

Metal/Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method for nitro reduction. masterorganicchemistry.com These reactions proceed through a series of single-electron transfers from the metal.

Other Reducing Agents: A range of other chemical reductants can be employed, sometimes offering greater chemoselectivity. wikipedia.orgorganic-chemistry.org

The table below summarizes common conditions for this reduction.

| Method | Reagents/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel wikipedia.org | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate), room temperature to moderate heat | A common and efficient industrial-scale method. wikipedia.org |

| Metal in Acidic Media | Iron (Fe), Tin (Sn), or Zinc (Zn) with Hydrochloric acid (HCl) masterorganicchemistry.com | Aqueous or alcoholic solvents, often requires heating | A robust and cost-effective method. masterorganicchemistry.com The reaction is completed by adding a base to neutralize the acid and liberate the free amine. youtube.com |

| Borohydride (B1222165) Systems | Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst like Ni(PPh₃)₄ jsynthchem.com | Ethanol solvent, room temperature | NaBH₄ alone is typically not strong enough to reduce nitro groups, but its reactivity can be enhanced with a catalyst. jsynthchem.com |

| Sulfide (B99878) Reagents | Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄) wikipedia.org | Aqueous or alcoholic solutions | Can offer selectivity in molecules with multiple nitro groups. wikipedia.org |

Reactivity of the Amino and Ether Linkages

The N-(2-ethoxyethyl) side chain contains two key functionalities: a secondary amine and an ether linkage, each with distinct reactivity profiles.

Amino Group: The secondary amine attached to the pyridine ring is a nucleophilic center. However, its reactivity is modulated by the adjacent electron-withdrawing 3-nitro group. This electronic effect decreases the basicity and nucleophilicity of the amine compared to a typical alkylamine. Despite this, the amine can still undergo a variety of reactions, such as N-alkylation and acylation, under appropriate conditions. Direct alkylation of amines with alkyl halides can be challenging as the product amine is often more nucleophilic than the starting material, leading to over-alkylation. masterorganicchemistry.com

Ether Linkage: The ether bond (C-O-C) in the ethoxyethyl group is generally stable and unreactive under most conditions, including those used for the reduction of the nitro group. Ethers are resistant to attack by bases and most oxidizing and reducing agents. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Base-Induced Rearrangements and Cyclization Pathways

N-substituted 2-aminopyridines are known to undergo base-induced intramolecular cyclization reactions. In the case of this compound, the arrangement of the amino group, the nitro group, and the pyridine nitrogen provides a template for such transformations. Treatment with a base, such as triethylamine (B128534), can initiate a rearrangement that leads to the formation of fused heterocyclic systems. nih.gov

For related N-substituted nitropyridines, these reactions have been shown to form imidazo[1,2-a]pyridine (B132010) structures. nih.gov The reaction is believed to proceed through an initial interaction of the base with the molecule, leading to an intramolecular nucleophilic attack. The ethoxyethyl side chain can play a crucial role in the regioselectivity and feasibility of this cyclization. These types of rearrangements are valuable for synthesizing complex heterocyclic scaffolds that are of interest in medicinal chemistry. nih.gov

Catalytic Processes in N-Alkylation and Cross-Coupling Methodologies

The secondary amine in this compound is a target for further functionalization through catalytic methods, enabling the synthesis of more complex tertiary amines.

N-Alkylation: Modern catalytic methods offer selective routes for N-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a highly atom-efficient method that uses alcohols as alkylating agents. nih.gov In this process, a transition metal catalyst (often based on ruthenium, rhodium, or iridium) temporarily dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. nih.gov This approach avoids the use of reactive alkyl halides and often provides high selectivity for the desired secondary or tertiary amine products. nih.govrsc.org

Cross-Coupling: The molecule can also be a substrate in various cross-coupling reactions. The Chan-Lam cross-coupling, for instance, allows for the formation of C-N bonds by coupling amines with boronic acids, catalyzed by copper complexes. chemrxiv.org This methodology could be used to arylate the secondary amine of this compound. The pyridine ring itself contains C-H bonds that could potentially be functionalized through C-H activation strategies, although the electronic nature of the substituted ring would heavily influence the feasibility and regioselectivity of such reactions.

The table below outlines potential catalytic transformations.

| Reaction Type | Catalyst/Reagents | Reactant Partner | Potential Product |

| N-Alkylation (Borrowing Hydrogen) | Ruthenium or Iridium complexes nih.gov | Primary Alcohols (R-CH₂OH) | N-alkyl-N-(2-ethoxyethyl)-3-nitropyridin-2-amine |

| Chan-Lam N-Arylation | Copper(II) complexes (e.g., CuF₂) chemrxiv.org | Aryl Boronic Acids (Ar-B(OH)₂) | N-aryl-N-(2-ethoxyethyl)-3-nitropyridin-2-amine |

Derivatization Strategies and Synthetic Modifications

Functionalization of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is available for reactions with various electrophiles, leading to the formation of N-oxides or quaternary pyridinium (B92312) salts.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring's carbon atoms. The resulting N-oxide can also serve as a precursor for further functionalization. nih.govacs.org

Quaternization (Menschutkin Reaction): The pyridine nitrogen can act as a nucleophile, attacking alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction known as the Menschutkin reaction. nih.gov This process results in the formation of a permanently charged quaternary pyridinium salt. The reaction is typically performed in a polar aprotic solvent. The properties of the resulting salt, such as solubility and biological activity, are dictated by the nature of the alkylating agent and the counter-ion. nih.govgoogle.com

Modifications of the Amino Group

The secondary amine is a versatile nucleophilic center that can undergo acylation, sulfonylation, carbamoylation, and alkylation reactions.

The hydrogen atom on the secondary amine can be readily substituted by reaction with various electrophilic reagents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivative, an amide. youtube.comlibretexts.org This reaction is typically rapid and proceeds under mild conditions. semanticscholar.org The introduction of an acyl group can significantly alter the electronic and steric properties of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords stable sulfonamides. cbijournal.comresearchgate.net This functional group is a key component in many pharmaceutical compounds. The reaction conditions are similar to those used for acylation. nih.gov

Carbamoylation: The secondary amine can react with isocyanates to form N,N,N'-trisubstituted ureas (carbamoylation). nih.govnih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. researchgate.net The resulting urea (B33335) moiety can participate in hydrogen bonding and may influence the compound's biological interactions.

| Reaction Type | Reagent | Product Functional Group | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et3N), Aprotic Solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

| Carbamoylation | Isocyanate (R-NCO) | Urea | Aprotic Solvent, often no base required |

Introducing an additional alkyl group to the secondary amine to form a tertiary amine can be achieved through direct alkylation or, more effectively, via reductive alkylation.

Direct Alkylation: While direct reaction with an alkyl halide is possible, it is often difficult to control. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that produces a quaternary ammonium (B1175870) salt as an undesired byproduct. dtic.mil

Reductive Alkylation (Reductive Amination): A more controlled and widely used method is reductive amination. wikipedia.orgnih.gov In this two-step, one-pot process, the secondary amine first reacts with an aldehyde or a ketone to form an unstable, electrophilic iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine. masterorganicchemistry.comlibretexts.org This method avoids over-alkylation and is highly efficient for generating a diverse range of tertiary amines. youtube.com

| Carbonyl Compound | Reducing Agent | Potential Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)3 | N-(2-Ethoxyethyl)-N-methyl-3-nitropyridin-2-amine |

| Acetone | NaBH3CN | N-(2-Ethoxyethyl)-N-isopropyl-3-nitropyridin-2-amine |

| Cyclohexanone | NaBH(OAc)3 | N-Cyclohexyl-N-(2-ethoxyethyl)-3-nitropyridin-2-amine |

It is important to clarify a point of chemical terminology. The reaction of a primary amine with an aldehyde or ketone forms an imine, commonly known as a Schiff base. However, a secondary amine, such as N-(2-Ethoxyethyl)-3-nitropyridin-2-amine, cannot form a stable, neutral imine. Instead, it reacts with a carbonyl compound to generate a positively charged iminium ion.

This iminium ion is the key intermediate in the reductive amination process described in section 6.2.2. The subsequent "reduction of Schiff bases" mentioned in the outline refers to the reduction of this iminium ion intermediate. The reduction is typically accomplished with hydride-based reducing agents like sodium borohydride (B1222165) or its derivatives, which selectively reduce the C=N⁺ bond of the iminium ion to a C-N single bond, yielding the final tertiary amine product. researchgate.netyoutube.com

Alterations of the Ethoxyethyl Side Chain

The ethoxyethyl side chain offers a site for modification via cleavage of the ether bond.

Ether Cleavage: The ether linkage is generally stable but can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures will break the C-O bond. youtube.commasterorganicchemistry.com For the primary ether in the ethoxyethyl group, this cleavage proceeds via an SN2 mechanism. libretexts.org The reaction would yield N-(2-hydroxyethyl)-3-nitropyridin-2-amine and the corresponding ethyl halide (ethyl bromide or ethyl iodide).

Trans-Etherification: This reaction involves the exchange of the ethoxy group for a different alkoxy group. While less common than ether cleavage, it can be achieved under acid or base catalysis by reacting the compound with a large excess of a different alcohol (R'-OH). The reaction is an equilibrium process, and driving it to completion requires removing the ethanol (B145695) byproduct as it forms.

| Reaction Type | Reagent | Primary Product | Mechanism |

|---|---|---|---|

| Ether Cleavage | Conc. HBr or HI, Heat | N-(2-hydroxyethyl)-3-nitropyridin-2-amine | SN2 |

| Trans-etherification | R'-OH, Acid or Base Catalyst | N-(2-(alkoxy)ethyl)-3-nitropyridin-2-amine | Nucleophilic Substitution |

Modifications of the Terminal Methyl Group

The terminal methyl group of the ethoxyethyl side chain in this compound is generally unreactive due to the high bond dissociation energy of its C-H bonds. Direct functionalization of this sp³-hybridized carbon is chemically challenging.

Advanced and highly specific methods, such as photocatalytic selective oxidation, have shown success in the oxyfunctionalization of terminal methyl groups on long alkyl chains like dodecane. rsc.org This process utilizes atomically dispersed titanium in a silica (B1680970) matrix to achieve high selectivity for aldehydes and carboxylic acids under mild conditions. rsc.org While theoretically applicable, the adaptation of such methods to the ethoxyethyl moiety would require significant investigation to overcome potential challenges related to substrate specificity and catalyst compatibility.

A more synthetically practical approach involves the use of alternative starting materials in the initial synthesis of the parent compound. Instead of reacting 2-chloro-3-nitropyridine (B167233) with 2-ethoxyethanol, precursors with pre-functionalized side chains can be employed. This strategy bypasses the need for direct modification of the inert terminal methyl group.

| Alternative Precursor | Resulting Side Chain | Potential for Further Modification |

|---|---|---|

| 2-(2-(Benzyloxy)ethoxy)ethan-1-amine | -CH₂CH₂OCH₂CH₂OCH₂Ph | Deprotection of the benzyl group reveals a terminal primary alcohol. |

| 2-(2-(Azidoethoxy)ethoxy)ethan-1-amine | -CH₂CH₂OCH₂CH₂OCH₂CH₂N₃ | The terminal azide (B81097) serves as a reactive handle for click chemistry. |

| 4-Ethoxy-4-oxobutan-1-amine | -CH₂CH₂CH₂COOEt | The terminal ester can be hydrolyzed or converted to other functional groups. |

Introduction of Reactive Handles for Bioconjugation (e.g., Click Chemistry)

Bioconjugation is the process of linking molecules to biological targets, and "click chemistry" provides a powerful set of tools for achieving this with high efficiency and specificity. libretexts.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone reactions that form stable triazole linkages. nih.govyoutube.com

To make this compound amenable to bioconjugation, analogues containing bioorthogonal reactive handles, such as azides or terminal alkynes, can be synthesized. nih.govresearchgate.net This is achieved by replacing the 2-ethoxyethylamine (B85609) precursor with a similarly structured amine that already contains the desired functional group. For instance, reacting 2-chloro-3-nitropyridine with amines like 2-(2-azidoethoxy)ethan-1-amine or 2-(prop-2-yn-1-yloxy)ethan-1-amine would yield derivatives ready for click chemistry applications. nih.gov These functionalized molecules can then be conjugated to biomolecules, fluorescent dyes, or other probes. nih.govresearchgate.net

| Reactive Handle | Typical Reaction Partner | Resulting Linkage | Reaction Type |

|---|---|---|---|

| Terminal Alkyne (-C≡CH) | Azide (-N₃) | 1,2,3-Triazole | CuAAC or SPAAC |

| Azide (-N₃) | Terminal Alkyne (-C≡CH) | 1,2,3-Triazole | CuAAC |

| Azide (-N₃) | Strained Cyclooctyne (e.g., DBCO) | 1,2,3-Triazole | SPAAC (Copper-Free) |

Halogenation of the Pyridine Ring for Advanced Transformations

Introducing a halogen atom, particularly bromine, onto the pyridine ring of this compound is a key strategic step. This transformation converts the aromatic ring into a versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Site-Specific Bromination Methodologies

The regioselectivity of electrophilic bromination on the 2-amino-3-nitropyridine (B1266227) core is strongly influenced by the electronic effects of the existing substituents.

The amino group at position C2 is a powerful activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The nitro group at position C3 is a strong deactivating group and directs incoming electrophiles to the meta (C5) position.

Both the activating and deactivating groups cooperatively direct bromination to the C5 position. This makes the site-specific introduction of a bromine atom at C5 highly efficient and predictable. Indeed, the bromination of 2-aminopyridine (B139424) to yield 2-amino-5-bromopyridine (B118841), followed by nitration to produce 2-amino-5-bromo-3-nitropyridine, is a well-established synthetic route. orgsyn.org

| Brominating Agent | Solvent/Conditions | Expected Major Product | Reference |

|---|---|---|---|

| Br₂ (Bromine) | Acetic Acid | 5-Bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine | orgsyn.org |

| NBS (N-Bromosuccinimide) | DMF or Acetonitrile (B52724) | 5-Bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine | N/A |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

With a bromine atom installed at the C5 position, the resulting 5-bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine becomes a valuable substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is exceptionally versatile for synthesizing biaryl compounds and introducing alkyl or alkenyl substituents. mdpi.comorganic-chemistry.org

| Coupling Partner (R-B(OH)₂) | Typical Catalyst/Ligand | Product Structure (at C5) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | -Phenyl |

| Thiophene-2-boronic acid | PdCl₂(dppf) | -Thiophen-2-yl |

| Methylboronic acid | Pd(OAc)₂ / SPhos | -Methyl |

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. libretexts.orgorganic-chemistry.org It couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. nih.govacsgcipr.orgresearchgate.net This reaction allows for the introduction of a wide variety of amino groups at the C5 position, significantly expanding the chemical diversity of the derivatives.

| Amine Coupling Partner | Typical Catalyst/Ligand | Product Structure (at C5) |

|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | -Morpholin-4-yl |

| Aniline | Pd(OAc)₂ / XPhos | -Phenylamino |

| Benzylamine | Pd₂(dba)₃ / RuPhos | -Benzylamino |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The 2-amino-3-nitropyridine (B1266227) scaffold is a well-established precursor in heterocyclic chemistry. The presence of both an amino and a nitro group on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. These derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nbinno.com

Scaffold Construction for Polycyclic and Fused-Ring Compounds

The strategic placement of functional groups in N-(2-Ethoxyethyl)-3-nitropyridin-2-amine facilitates its use in the construction of polycyclic and fused-ring systems. The amino group can act as a nucleophile, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions.

One common strategy involves the reaction of 2-aminopyridine (B139424) derivatives with other reagents to form fused heterocyclic systems like imidazo[1,2-a]pyridines. For instance, 2-aminopyridines can react with aldehydes and nitromethane (B149229) in a multicomponent reaction to yield 3-nitroimidazo[1,2-a]pyridines. researchgate.net While a specific example using this compound is not documented, its structural similarity suggests its potential in similar transformations.

Another approach involves the rearrangement of N-substituted isoxazolones. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine substituent can rearrange in the presence of a base to form imidazo[1,2-a]pyridines and indoles. nih.gov This highlights the potential of the nitropyridine moiety in this compound to participate in ring-closing reactions to form fused systems.

The following table summarizes representative examples of fused heterocyclic systems synthesized from 2-aminopyridine derivatives, illustrating the potential synthetic pathways for this compound.

| Starting Material Analogue | Reagents | Fused Heterocyclic Product | Reference |

| 2-Aminopyridine | Aldehydes, Nitromethane | 3-Nitroimidazo[1,2-a]pyridine | researchgate.net |

| 2-(5-Nitropyrid-2-yl)-3- (phenyl)aminoisoxazol-5(2H)-one | Triethylamine (B128534) | Imidazo[1,2-a]pyridine (B132010) | nih.gov |

Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The functional groups present in this compound make it a suitable candidate for participation in MCRs to generate diverse heterocyclic libraries.

For example, 2-aminopyridine derivatives are known to participate in one-pot syntheses of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov These reactions often involve the condensation of an aldehyde, malononitrile, and the aminopyridine. The resulting cyanopyridines are themselves versatile intermediates for the synthesis of fused pyrimidine (B1678525) systems. researchgate.net

Furthermore, three-component reactions of 2-aminopyridines, aldehydes, and nitromethane have been developed to synthesize 3-nitroimidazo[1,2-a]pyridines. researchgate.net The N-(2-ethoxyethyl) substituent in the target compound could influence the solubility and reactivity of the starting material and the properties of the final products in such MCRs.

The table below showcases examples of multicomponent reactions involving 2-aminopyridine analogues, suggesting potential applications for this compound.

| Amine Component Analogue | Other Reactants | Heterocyclic Product | Reference |

| 2-Aminopyridine | Aldehyde, Malononitrile | 2-Amino-3-cyanopyridine | nih.gov |

| 2-Aminopyridine | Aldehyde, Nitromethane | 3-Nitroimidazo[1,2-a]pyridine | researchgate.net |

Role in the Synthesis of Nitrogen-Containing Macrocycles and Supramolecular Assemblies

Nitrogen-containing macrocycles are an important class of compounds with applications ranging from catalysis to molecular recognition. nih.gov The synthesis of these structures often relies on the strategic use of building blocks that can undergo cyclization reactions. While direct involvement of this compound in macrocycle synthesis is not yet reported, its structural features suggest potential pathways.

The amino group of the molecule could be functionalized to introduce a second reactive site, creating a monomer suitable for macrocyclization. For instance, after protection of the primary amino group, further functionalization of the pyridine ring could introduce arms that can participate in ring-closing reactions.

Furthermore, the pyridine nitrogen and the nitro group can influence the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. The ethoxyethyl chain could also play a role in directing the self-assembly process.

Enabling Reagent in the Development of Functional Materials

The electronic properties of the 2-amino-3-nitropyridine core suggest that this compound could serve as a precursor for functional materials. The push-pull nature of the amino (electron-donating) and nitro (electron-withdrawing) groups can lead to interesting photophysical properties.

Derivatives of 2-aminopyridine have been investigated as fluorescent probes. nih.gov The introduction of the N-(2-ethoxyethyl) group could be used to tune the solubility and photophysical properties of such probes. For example, nucleophilic substitution of the nitro group in 2-R-3-nitropyridines with thiols has been shown to produce fluorescent molecules with large Stokes shifts. nih.gov

The ability to functionalize polymers with amine groups is valuable for creating materials that can conjugate or complex with other molecules. rsc.org this compound, with its reactive sites, could potentially be incorporated into polymer backbones or used as a functional monomer. For example, 2-amino-3-nitropyridine has been used to functionalize Wang resin via a carbamate (B1207046) linkage. chemicalbook.com

Probes for Molecular Interactions (In Vitro Applications)

The structural characteristics of this compound make it an intriguing candidate for development as a molecular probe to study biological interactions in vitro. The combination of a heterocyclic aromatic system and a flexible side chain allows for potential interactions with biological macromolecules.

Investigation of DNA-Ligand Binding Characteristics (Theoretical and In Vitro)

While there are no specific studies on the DNA-binding properties of this compound, the broader class of pyridine-containing ligands has been shown to interact with DNA. The planar aromatic ring of the pyridine core could potentially intercalate between DNA base pairs, while the ethoxyethyl side chain could interact with the grooves of the DNA helix.

Theoretical studies on the parent compound, 2-amino-3-nitropyridine, have been conducted to understand its electronic structure and properties. researchgate.net Such computational approaches could be extended to this compound to predict its preferred binding modes and affinities with different DNA sequences.

In vitro techniques such as UV-Vis and fluorescence spectroscopy, circular dichroism, and molecular docking are commonly used to study DNA-ligand interactions. nih.gov For instance, the binding of copper complexes with functionalized dipyridylphenazine ligands to DNA has been investigated using these methods, revealing that different functional groups influence the binding modes and affinities. mdpi.com Similar in vitro studies could elucidate the specific DNA-binding characteristics of this compound and its derivatives.

Compounds within the 2-amino-3-nitropyridine family are recognized for their utility as versatile intermediates in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The structural features of this compound—specifically the nitro group, the amino group, and the ethoxyethyl substituent—provide multiple reactive sites for further chemical transformations.

The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at positions ortho and para to the nitro group. Furthermore, the nitro group itself can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.

The primary amino group at the 2-position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build more elaborate molecular architectures. The N-(2-ethoxyethyl) substituent can influence the compound's solubility and may play a role in directing the stereochemical outcome of certain reactions. It could also be a key pharmacophoric element in the design of biologically active molecules.

Synthesis of Fused Heterocyclic Systems: The diamine functionality that can be generated by reducing the nitro group is a common precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines, which are prevalent in many pharmaceutical agents.

Cross-Coupling Reactions: The pyridine ring can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds.

Combinatorial Chemistry: The reactive handles on the molecule make it a suitable building block for the generation of compound libraries for high-throughput screening in drug discovery programs.

Studies of Interactions with Specific Biomolecular Systems (Theoretical and In Vitro)

Direct theoretical or in vitro studies on the interaction of this compound with specific biomolecular systems have not been prominently reported. However, computational studies on the parent molecule, 2-amino-3-nitropyridine, provide insights into the electronic properties that would govern such interactions.

Theoretical Studies:

Theoretical investigations, such as those employing Density Functional Theory (DFT), can be used to calculate the molecular geometry, electronic structure, and vibrational frequencies of this compound. These calculations can help in understanding the molecule's reactivity and its potential to interact with biological targets.

Key parameters that could be theoretically evaluated include:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate and accept electrons, which is important for predicting its reactivity and potential binding mechanisms.

Natural Bond Orbital (NBO) Analysis: To study the intramolecular charge transfer and delocalization of electron density within the molecule.

In Vitro Studies:

Based on the known biological activities of related nitropyridine derivatives, this compound could be a candidate for in vitro screening against various biological targets. Derivatives of 2-amino-3-nitropyridine have been explored for their potential as:

Antimicrobial agents: By interfering with essential cellular processes in bacteria or fungi.

Anticancer agents: Through mechanisms such as apoptosis induction or inhibition of cell proliferation.

Anti-inflammatory agents: By targeting enzymes or signaling pathways involved in the inflammatory response.

The following table outlines potential in vitro assays that could be employed to investigate the biological activity of this compound:

| Potential Biological Activity | Example In Vitro Assays | Biomolecular System Studied |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Bacterial or fungal cell cultures |

| Anticancer | MTT assay, Flow cytometry for apoptosis | Various cancer cell lines (e.g., HeLa, MCF-7) |